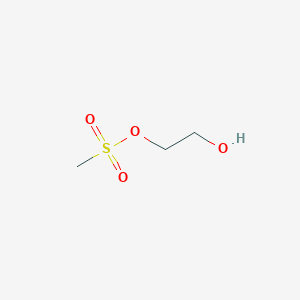
2-Hydroxyethyl methanesulfonate
Overview
Description
2-Hydroxyethyl methanesulfonate is an organic compound with the molecular formula C3H8O4S . It is a white, odorless solid that is soluble in water and various organic solvents.
Synthesis Analysis
2-Hydroxyethyl methanesulfonate can be synthesized through several methods, including the reaction of 2-bromoethanol with silver methanesulfonate. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl methanesulfonate is represented by the formula C3H8O4S. The average mass is 140.158 Da and the monoisotopic mass is 140.014328 Da .Scientific Research Applications
Organic Synthesis : Methanesulfonic acid is effective in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, offering excellent yields and compatibility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).
Analytical Chemistry : It is used in hydrolysis of proteins for improved HPLC-ICP-MS determination of seleno-methionine in yeast and Brazil nuts (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).
Catalysis : Ferrous methanesulfonate serves as an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011).
Microbial Metabolism : Aerobic bacteria use methanesulfonic acid as a sulfur source for growth, and specialized methylotrophs use it as a carbon and energy substrate (Kelly & Murrell, 1999).
Textile Industry : It catalyzes durable-press treatments for cotton, although fabrics must be washed post-treatment to remove residual acidity (Reinhardt, Kullman, Cashen, & Reid, 1973).
Environmental Chemistry : It undergoes chemical transformation through heterogeneous OH oxidation in aerosols, affecting global climate (Kwong et al., 2018).
Pharmaceutical Analysis : A high-performance liquid chromatography method with ultraviolet detection has been developed for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, aiding in the detection of genotoxic impurities (Zhou et al., 2017).
Redox Flow Batteries : Zinc deposition and dissolution in methanesulfonic acid on a carbon composite electrode has been shown to improve energy efficiency in hybrid redox flow batteries (Leung, Ponce-de-León, Low, & Walsh, 2011).
Antineoplastic Research : Clomesone, an α-Substituted Alkanesulfonate synthesized from methanesulfonyl chloride, shows efficacy in curing P388 leukemia (Shealy & Krauth, 1993).
Future Directions
2-Hydroxyethyl methanesulfonate displayed good ability for separating cellulose from biomass material in previous works . The global production of methanesulfonic acid, a related compound, is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
properties
IUPAC Name |
2-hydroxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKXKIBYHWRLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
165194-30-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165194-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30173357 | |
| Record name | Ethane methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl methanesulfonate | |
CAS RN |
19690-37-0 | |
| Record name | 1,2-Ethanediol, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19690-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)




![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)






![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)